molecular formula C23H21NO3S B214351 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214351
M. Wt: 391.5 g/mol
InChI Key: PODTVCTYBUNSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family and has been shown to exhibit unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, studies have shown that it interacts with several molecular targets in the body, including certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer growth and to develop new cancer therapies. Another advantage is its potential use in the treatment of neurological disorders, which can be studied in lab experiments.
One limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive. Another limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential anti-cancer properties and to develop new cancer therapies based on this compound. Another direction is to study its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression.
Other future directions include investigating the exact mechanism of action of this compound, exploring its potential use in other areas of scientific research, and developing new synthesis methods that are more efficient and cost-effective. Overall, 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has significant potential for scientific research and has already shown promising results in several areas of study.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-acetylthiophene with 3-phenylpropanal in the presence of sodium methoxide. The resulting product is then subjected to a series of reactions, including a Grignard reaction and an acid-catalyzed cyclization, to yield the final product. This method has been successfully used by several researchers to synthesize this compound.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and serotonin. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C23H21NO3S/c25-20(21-13-7-15-28-21)16-23(27)18-11-4-5-12-19(18)24(22(23)26)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15,27H,6,10,14,16H2

InChI Key

PODTVCTYBUNSQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.